6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid
Description
6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid is a boronic acid derivative of quinoline, a heterocyclic aromatic compound. This molecule features a chlorine substituent at position 6, a methoxycarbonyl group at position 8, and a boronic acid functional group at position 3 (Figure 1). Its structure combines electron-withdrawing substituents (Cl and methoxycarbonyl) with the boronic acid moiety, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science .
Properties
IUPAC Name |
(6-chloro-8-methoxycarbonylquinolin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BClNO4/c1-18-11(15)9-4-8(13)3-6-2-7(12(16)17)5-14-10(6)9/h2-5,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHRNUIPWOSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=CC(=C2N=C1)C(=O)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits unique properties due to the presence of both quinoline and boronic acid functionalities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid can be represented as follows:
This compound features a chloro group, a methoxycarbonyl group, and a boronic acid moiety, which contributes to its reactivity and interaction with biological targets.
The biological activity of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, potentially leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor modulators.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colorectal cancer cell lines such as HCT116 and Caco-2, indicating their potential as anticancer agents .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Chloro-8-methoxy-5-methyl-5H-indolo | HCT116 | 0.35 |
| Caco-2 | 0.54 | |
| 6-Chloro-8-(methoxycarbonyl)quinoline | TBD | TBD |
Note: TBD = To Be Determined
Mechanistic Studies
Mechanistic studies on similar quinoline derivatives suggest that these compounds can induce apoptosis in cancer cells through various pathways. For example, they may arrest the cell cycle at the G2/M phase, promote the production of reactive oxygen species (ROS), and modulate signaling pathways such as PI3K/AKT/mTOR .
Research Findings
Numerous studies have explored the synthesis and biological evaluation of quinoline-based compounds. A notable study demonstrated that derivatives could effectively inhibit colony formation and cell migration in cancer cells, suggesting their potential utility in cancer therapy .
Case Study: Mechanisms of Action
In one study involving a related quinoline compound, researchers found that treatment led to significant cell cycle arrest at G2/M phase in a concentration-dependent manner. Flow cytometry analysis indicated an increase in G2/M phase cells from approximately 15% to over 80% after treatment with the compound at varying concentrations .
Applications in Drug Development
The unique properties of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid make it a valuable scaffold for drug development. Its ability to interact with biological molecules suggests potential applications in:
- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
- Cancer Therapy : Developing new anticancer agents based on its cytotoxic properties.
- Molecular Probes : Investigating biological processes involving boron chemistry.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₉BClNO₄
- Boronic Acid Position : C-3
- Substituents : Cl (C-6), COOMe (C-8)
- Applications : Intermediate in drug discovery, ligand in catalysis.
Structural Analogues of Quinoline Boronic Acids
The following table summarizes structurally related quinoline boronic acids and their substituent patterns:
Key Observations :
- However, these groups may enhance selectivity in coupling reactions .
- Positional Isomerism : Boronic acid placement (e.g., C-3 vs. C-5) alters electronic distribution and steric accessibility. For example, C-3 derivatives are more commonly used in drug discovery due to favorable spatial alignment with biological targets .
Functional Group Comparisons
Methoxycarbonyl-Containing Quinolines
Methoxycarbonyl (COOMe) groups are electron-withdrawing and often improve metabolic stability in drug candidates. Examples include:
- Quinoline-2,3-dicarboxylic acid dimethylester: Features dual ester groups at C-2 and C-3, enhancing solubility but reducing boronic acid reactivity compared to the target compound .
- 1-Ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid: Combines a carboxylic acid with a pyridyl group, demonstrating how substituent diversity impacts pharmacological activity .
Chlorinated Quinolines
Chlorine substituents are common in antimicrobial and anticancer agents. For example:
- 6-Bromo-4-chloroquinoline-3-carbaldehyde: Bromine and chlorine at C-6 and C-4 enhance halogen bonding but lack the boronic acid functionality critical for cross-coupling .
- 4-Bromo-6-methoxy-2-methylquinoline: A historical precursor for arsenic-containing quinolines, highlighting the versatility of halogenated quinolines in synthetic chemistry .
Pharmacological Relevance
- Quinoline-6-carboxylic acid: Demonstrates antibacterial activity, suggesting that carboxylate or boronate groups at C-6/C-3 could modulate target binding .
- N-Ethyl-8-hydroxyquinoline-7-carboxamide: Highlights the importance of substituent positioning (C-7/C-8) in bioactivity .
Q & A
Q. What are the established synthetic routes for 6-chloro-8-(methoxycarbonyl)quinoline-3-boronic acid?
A common approach involves Pd-catalyzed cross-coupling reactions. For example, Miyaura borylation of a halogenated quinoline precursor (e.g., 6-chloro-8-methoxycarbonylquinoline-3-bromide) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or DMF at 80–100°C . Alternatively, boronic acid introduction via Suzuki-Miyaura coupling using pre-functionalized aryl boronic esters can be employed. Post-synthetic purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >97% purity .
Q. How is the purity and structural integrity of this compound validated?
Characterization combines multiple analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while ¹¹B NMR verifies boronic acid integrity (δ ~30 ppm for free B(OH)₂).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area normalization).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀BClNO₄: 286.04).
- X-ray crystallography : For unambiguous confirmation of regiochemistry, though challenges arise due to boronic acid hygroscopicity .
Q. What are the key solubility and storage considerations?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF or ethanol. Storage requires anhydrous conditions (argon/vacuum-sealed vials) at –20°C to prevent boronic acid oxidation or hydrolysis. Stabilizers like mannitol (1% w/w) can mitigate degradation during long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in Suzuki-Miyaura cross-coupling?
The 6-chloro and 8-methoxycarbonyl groups create steric hindrance at the quinoline core, necessitating optimized catalytic systems. Pd(PPh₃)₄ with K₂CO₃ in DMF/water (3:1) at 80°C enhances coupling efficiency with electron-deficient aryl halides. Computational studies (DFT) suggest the methoxycarbonyl group withdraws electron density, reducing boronic acid nucleophilicity, which can be counteracted by electron-rich Pd ligands (e.g., SPhos) .
Q. What strategies mitigate boronic acid instability during functional group transformations?
- Protection-deprotection : Convert the boronic acid to a pinacol ester (stable under acidic/basic conditions) before modifying the methoxycarbonyl group. Deprotection is achieved via mild hydrolysis (AcOH/H₂O, 50°C).
- Orthogonal reactivity : Use Pd-mediated couplings at low temperatures (0–25°C) to avoid boronic acid degradation. For ester hydrolysis (to carboxylic acid), employ LiOH/THF/H₂O at 0°C to minimize side reactions .
Q. How does the compound perform in multicomponent reactions (e.g., Petasis borono-Mannich)?
The quinoline scaffold enhances π-π interactions in transition states, enabling efficient Petasis reactions with amines and carbonyls. For example, reaction with glyoxylic acid and benzylamine in MeCN at 60°C yields α-aryl-N-benzylamino acids with >80% diastereoselectivity. The chloro substituent directs regioselectivity via halogen bonding in catalytic intermediates .
Q. What analytical challenges arise in quantifying trace impurities?
Residual Pd catalysts (common in cross-coupled products) are quantified via ICP-MS (detection limit: 0.1 ppm). Hydrolytic byproducts (e.g., boroxines) are identified using ¹¹B NMR or derivatized with diols (e.g., 1,2-ethanediol) for GC-MS analysis. For chiral impurities (if present), chiral HPLC with cellulose-based columns resolves enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
